Biotin sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

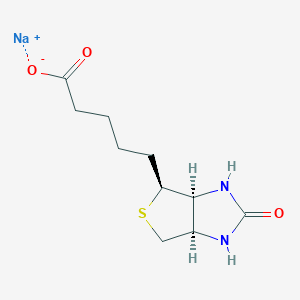

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15N2NaO3S |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C10H16N2O3S.Na/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1/t6-,7-,9-;/m0./s1 |

InChI Key |

BHSAIWYNTUBSFL-UFLZEWODSA-M |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)[O-])NC(=O)N2.[Na+] |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Biotin sodium salt chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), a water-soluble B-vitamin, is a critical coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Its sodium salt derivative, biotin sodium salt, offers enhanced solubility, making it a valuable compound in various research and pharmaceutical applications. This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of this compound salt. It includes detailed experimental protocols for its characterization and visualization of its role in key metabolic pathways, designed to be a comprehensive resource for professionals in the life sciences.

Chemical Properties and Structure

This compound salt is the sodium salt of biotin (Vitamin H). The presence of the sodium ion enhances the polarity and aqueous solubility of the molecule compared to its free acid form.

General Properties

| Property | Value | Reference |

| Chemical Name | sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | [1][2] |

| CAS Number | 56085-82-6 | [2] |

| Molecular Formula | C₁₀H₁₅N₂NaO₃S | [1][3] |

| Molecular Weight | 266.29 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

Solubility

Melting Point

The melting point of biotin is well-documented to be in the range of 231-233 °C.[4] The melting point of this compound salt is expected to be significantly higher due to the ionic bond between the carboxylate and sodium ions, which requires more energy to break.

Spectral Data

The spectral properties of this compound salt can be inferred from the known spectra of biotin and the characteristic changes upon formation of a sodium carboxylate salt.

-

FT-IR Spectroscopy: The infrared spectrum of this compound salt is expected to show characteristic peaks for the ureido and tetrahydrothiophene (B86538) rings. The most significant change from the spectrum of biotin is the disappearance of the broad O-H stretch of the carboxylic acid and the shift of the C=O stretching frequency. The carboxylate anion (COO⁻) will exhibit two characteristic stretches: an asymmetric stretch typically in the 1540-1650 cm⁻¹ region and a symmetric stretch in the 1360-1450 cm⁻¹ region.[6][7]

-

¹H NMR Spectroscopy: In the proton NMR spectrum, the most notable difference between biotin and its sodium salt is the absence of the acidic proton of the carboxylic acid group (which typically appears as a broad singlet downfield, around 12 ppm).[8] The chemical shifts of the protons on the carbon backbone adjacent to the carboxylate group may experience a slight upfield shift due to the change in the electronic environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound salt will show a characteristic shift for the carboxylate carbon. Compared to the carboxylic acid carbon in biotin (typically 165-185 ppm), the carboxylate carbon in the sodium salt is expected to be slightly shifted. For instance, the chemical shift of the carboxylate carbon in sodium acetate (B1210297) is around 182 ppm.[8][9]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound salt in water.[10][11][12][13]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound salt to a known volume of deionized water in a sealed container (e.g., a glass vial with a screw cap).

-

Ensure there is undissolved solid material present to confirm saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of deionized water.

-

Determine the concentration of this compound salt in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound salt in g/100 mL or mol/L, taking into account the dilution factor.

-

Acid-Base Titration for Purity Assessment

This protocol describes the titration of this compound salt with a standardized acid to determine its purity.[14][15][16]

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh a known mass of this compound salt and dissolve it in a known volume of deionized water in a beaker or Erlenmeyer flask.

-

-

Titration Setup:

-

Rinse a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then fill the burette with the acid solution. Record the initial volume.

-

Place the beaker containing the this compound salt solution on a magnetic stirrer and add a few drops of a suitable indicator (e.g., phenolphthalein).

-

-

Titration Procedure:

-

Slowly add the HCl solution from the burette to the this compound salt solution while continuously stirring.

-

Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.

-

Record the final volume of the HCl solution in the burette.

-

-

Calculation:

-

Calculate the moles of HCl used in the titration.

-

Based on the 1:1 stoichiometry of the reaction between the carboxylate and the acid, determine the moles of this compound salt in the sample.

-

Calculate the purity of the this compound salt sample as a percentage.

-

Biological Role and Signaling Pathways

Biotin is an essential cofactor for several carboxylase enzymes that play crucial roles in key metabolic pathways.[17][18][19]

Biotin as a Coenzyme for Carboxylases

Biotin functions as a covalently bound prosthetic group for carboxylases, which catalyze the incorporation of bicarbonate into various substrates.[20][21][22] The reaction mechanism involves two main steps: the ATP-dependent carboxylation of the biotin moiety, followed by the transfer of the carboxyl group to the substrate.[23][24]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound salt | C10H15N2NaO3S | CID 24892859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. webbook.nist.gov [webbook.nist.gov]

- 5. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. benchchem.com [benchchem.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. alameda.edu [alameda.edu]

- 16. researchgate.net [researchgate.net]

- 17. The Function of Biotin [chem.uwec.edu]

- 18. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]

- 22. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CHEM 245 - Gluconeogenesis [guweb2.gonzaga.edu]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of Biotin Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for biotin (B1667282) sodium, a water-soluble form of biotin (Vitamin B7). This document is intended for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of the manufacturing and purification processes for this essential nutrient.

Introduction to Biotin and Biotin Sodium

Biotin is a water-soluble B-complex vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] Due to its importance in cellular metabolism, biotin is widely used in pharmaceutical, nutraceutical, and cosmetic applications.

Biotin itself has limited solubility in water. This compound, the sodium salt of biotin, offers significantly higher aqueous solubility, making it a preferred form for various formulations and applications where enhanced water solubility is critical.[3][4]

Synthesis of Biotin

The industrial production of biotin has historically been dominated by chemical synthesis, with microbial fermentation emerging as a more sustainable alternative.[5][6]

Chemical Synthesis of D-(+)-Biotin

The commercial synthesis of D-(+)-biotin is a complex multi-step process. One of the foundational industrial syntheses was developed by Hoffmann-La Roche.[7] Numerous patents describe various synthetic routes, often starting from chiral precursors or involving chiral resolution steps to obtain the biologically active D-(+)-enantiomer.[7][8][9][10]

A common strategy involves the construction of the fused ring system and subsequent introduction of the valeric acid side chain. Key intermediates often include diamino and thiolactone derivatives. The synthesis is a lengthy process, with one of the early commercial methods involving 14 steps.[7]

Key Stages in a Representative Chemical Synthesis:

-

Formation of the Imidazolidinone Ring: This often involves the reaction of a diamino compound with phosgene (B1210022) or a phosgene equivalent to form the cyclic urea (B33335) structure.

-

Introduction of the Thiolane Ring: A sulfur-containing ring is fused to the imidazolidinone core. This can be achieved through various reactions, including intramolecular cyclization of a sulfur-containing precursor.

-

Attachment of the Valeric Acid Side Chain: The five-carbon side chain is introduced onto the thiophane ring.

-

Chiral Resolution: As many synthetic routes produce a racemic mixture, a chiral resolution step is essential to isolate the desired D-(+)-biotin.[11] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[12]

Experimental Protocol: A Generalized Approach to a Key Synthetic Step (Debenzylation and Cyclization)

The following is a generalized protocol based on principles described in the patent literature for the conversion of a dibenzyl-protected biotin precursor to biotin.[9]

-

Objective: To remove the benzyl (B1604629) protecting groups and form the final bicyclic ring structure of biotin.

-

Materials: Dibenzyl biotin derivative, 48% hydrobromic acid, organic solvent (e.g., acetic acid), activated carbon, inorganic base (e.g., sodium hydroxide).

-

Procedure:

-

The dibenzyl biotin derivative is dissolved in an organic solvent.

-

48% hydrobromic acid is added, and the mixture is refluxed to effect debenzylation and ring opening.

-

After the reaction is complete, the solvent is removed under vacuum.

-

The residue is dissolved in an aqueous solution of an inorganic base.

-

Activated carbon is added as a catalyst, and the mixture is stirred to promote ring closure.

-

The reaction mixture is filtered, and the pH is adjusted to precipitate the crude biotin.

-

The crude biotin is collected by filtration and subjected to purification.

-

Biosynthesis of Biotin

Microbial fermentation presents an increasingly attractive and environmentally benign route to biotin production.[5][6] The biosynthetic pathway is well-characterized in microorganisms like Escherichia coli and involves the assembly of the biotin molecule from pimeloyl-CoA and L-alanine.[13][14]

Key Enzymes and Intermediates in the Biotin Biosynthetic Pathway:

-

Pimeloyl-CoA: The starting precursor for the valeric acid side chain and part of the thiophane ring.

-

7-keto-8-aminopelargonic acid (KAPA) synthase (BioF): Catalyzes the condensation of pimeloyl-CoA and L-alanine.

-

7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA): Converts KAPA to DAPA.

-

Dethiobiotin (B101835) synthetase (BioD): Catalyzes the formation of the ureido ring to produce dethiobiotin.[15]

-

Biotin synthase (BioB): Inserts a sulfur atom into dethiobiotin to form the thiophane ring, completing the synthesis of biotin.[16]

Conversion of Biotin to this compound

The conversion of biotin to this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

-

Objective: To convert biotin to its highly water-soluble sodium salt.

-

Materials: D-(+)-Biotin, Sodium Hydroxide (B78521) (NaOH), Ethanol (B145695), Water.

-

Procedure:

-

Suspend D-(+)-Biotin in a suitable solvent, such as a mixture of ethanol and water.

-

Prepare a stoichiometric equivalent of sodium hydroxide in water.

-

Slowly add the sodium hydroxide solution to the biotin suspension with constant stirring.

-

Continue stirring until the biotin is completely dissolved, indicating the formation of the sodium salt.

-

The resulting solution of this compound can be used directly, or the solvent can be removed under reduced pressure to obtain solid this compound.

-

Purification of Biotin and this compound

The purification of biotin is critical to remove impurities generated during synthesis, which can include unreacted starting materials, byproducts, and stereoisomers. For this compound, purification is typically carried out on the biotin free acid before conversion to the salt, or the salt itself can be purified.

Recrystallization

Recrystallization is a common method for purifying crude biotin.[17] The choice of solvent is crucial and is determined by the solubility profile of biotin and its impurities.

Experimental Protocol: Recrystallization of Biotin

-

Objective: To purify crude biotin by crystallization.

-

Materials: Crude biotin, suitable solvent (e.g., hot water, aqueous ethanol).

-

Procedure:

-

Dissolve the crude biotin in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

Once crystallization is complete, collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the purified biotin crystals under vacuum.

-

A patent describing a purification process involving multiple precipitation and crystallization steps reports achieving a purity of at least 99%.[18] In one instance, a first crystallization yielded biotin that was approximately 97% pure, with a recovery of 73% to 86%. A second crystallization of this material resulted in a purity of 96% to 100%, with a recovery of 82% to 89% from the first crystallization step.[18]

Chromatography

Various chromatographic techniques can be employed for the purification of biotin.

-

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[19] Since biotin is a carboxylic acid, it can be purified using anion-exchange chromatography. The apo (unbiotinylated) form of biotin-related proteins has been separated from the biotinylated form using ion-exchange chromatography.[20]

-

Affinity Chromatography: This method utilizes the highly specific and strong interaction between biotin and avidin (B1170675) or streptavidin.[5][21][22] While more commonly used for the purification of biotinylated proteins, the principle can be adapted for biotin purification. Desthiobiotin, a biotin analog with weaker binding to avidin/streptavidin, is sometimes used in applications where reversible binding is desired.[23]

Quantitative Data for Purification Methods

| Purification Method | Purity Achieved | Recovery | Reference |

| Single Crystallization | ~97% | 73-86% | [18] |

| Double Crystallization | 96-100% | 82-89% (of first crop) | [18] |

| Affinity Chromatography (Streptavidin Mag Sepharose) | 75-78% (enrichment factor) | Not specified for biotin | [24] |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity and potency of biotin and this compound.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust method for the analysis of biotin.

Experimental Protocol: RP-HPLC Analysis of Biotin

-

Objective: To determine the purity of a biotin sample by RP-HPLC.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 x 4.6 mm, 3 µm).[25]

-

Mobile Phase: A mixture of an acidic buffer (e.g., pH 2.1 with sulfuric acid or phosphoric acid) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a ratio of buffer to acetonitrile (B52724) of 85:15 (v/v) or 91.5:8.5 (v/v).[25][26]

-

Column Temperature: 40°C.[25]

-

Injection Volume: 100 µL.[25]

-

Procedure:

-

Prepare standard solutions of biotin of known concentrations.

-

Prepare the sample solution by dissolving a known amount of the biotin sample in a suitable solvent, often an alkaline solution to aid dissolution, followed by dilution with the mobile phase.[26]

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the biotin peak based on its retention time compared to the standard.

-

Quantify the purity by comparing the peak area of the biotin in the sample to the total peak area of all components in the chromatogram.

-

Validation of the HPLC Method

A validated HPLC method for biotin analysis should demonstrate the following characteristics:[4][25][27]

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

Visualizations

Biotin Biosynthesis Pathway

Caption: Simplified overview of the biotin biosynthesis pathway in microorganisms.

Biotin's Role as a Cofactor in Metabolism

Caption: Role of biotin as a cofactor in key metabolic pathways.

Experimental Workflow: Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Function of Biotin [chem.uwec.edu]

- 3. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ビオチンアフィニティー精製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Synthesis of Biotin_Chemicalbook [chemicalbook.com]

- 7. US4062868A - Synthesis of biotin - Google Patents [patents.google.com]

- 8. US5274107A - Process for synthesis of D(+) biotin - Google Patents [patents.google.com]

- 9. CN101215291A - (+)-biotin and its derivatives synthesis method - Google Patents [patents.google.com]

- 10. WO2009049476A1 - Process for the manufacture of (+)-biotin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KEGG PATHWAY: map00780 [genome.jp]

- 15. Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. EP0623135A1 - Method for recovering biotin - Google Patents [patents.google.com]

- 19. Chromatography - Wikipedia [en.wikipedia.org]

- 20. Expression, biotinylation and purification of a biotin-domain peptide from the biotin carboxy carrier protein of Escherichia coli acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ビオチン化タンパク質精製 [sigmaaldrich.com]

- 22. Biotin-Tagged Protein Purification [gbiosciences.com]

- 23. vectorlabs.com [vectorlabs.com]

- 24. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]

- 25. rjptonline.org [rjptonline.org]

- 26. scribd.com [scribd.com]

- 27. caruslab.com [caruslab.com]

A Technical Guide to the Solubility and Stability of Biotin Sodium in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of biotin (B1667282) sodium in aqueous solutions. Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble B-vitamin that acts as an essential coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] Its sodium salt is often utilized in research and pharmaceutical formulations to enhance aqueous solubility. Understanding the physicochemical properties of biotin sodium is critical for developing stable and effective formulations, designing accurate experimental conditions, and ensuring reliable results in a variety of scientific applications.

Solubility of this compound

While biotin itself is only slightly soluble in water, its alkali salts, such as this compound, are highly water-soluble.[3] This enhanced solubility is crucial for the preparation of aqueous stock solutions for cell culture, analytical assays, and pharmaceutical formulations.

Quantitative Solubility Data

The solubility of biotin and its sodium salt is influenced by the solvent, pH, and temperature. The use of alkaline solutions significantly increases the solubility of biotin by converting it to its more soluble salt form.

| Compound | Solvent | Temperature | Solubility | Reference |

| Biotin | Water | 25 °C (298.15 K) | 0.2 mg/mL (22 mg/100 mL) | [4] |

| Biotin | Water | 298.15 K | 1.01 x 10⁻⁴ (mole fraction) | |

| Biotin | Water | 333.85 K | 3.19 x 10⁻⁴ (mole fraction) | |

| Biotin | Hot Water | - | Very soluble | |

| Biotin | 95% Ethanol | 25 °C | ~0.8 mg/mL (80 mg/100 mL) | |

| Biotin | Dimethyl Sulfoxide (B87167) (DMSO) | - | 49 mg/mL | |

| Biotin | 2 M Ammonium Hydroxide (NH₄OH) | - | 50 mg/mL | |

| Biotin | 0.1 M Sodium Hydroxide (NaOH) | 25 °C | 10 mg/mL | |

| This compound | Water | - | Highly soluble |

Experimental Protocol: Solubility Determination (Synthetic Method)

A common method for determining the solubility of a compound at various temperatures is the synthetic method coupled with laser monitoring. This technique involves observing the dissolution of a solid in a solvent as the temperature is changed.

Methodology:

-

Sample Preparation: A known mass of this compound and the desired aqueous solvent (e.g., purified water, buffer solution) are added to a sealed glass vessel equipped with a magnetic stirrer.

-

Heating and Observation: The solution is heated at a constant rate (e.g., 0.2 K/min) while being continuously stirred.

-

Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

Dissolution Point Determination: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, detected by a sharp increase in light transmission, is recorded as the equilibrium solubility temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different solute-to-solvent mass ratios to determine solubility across a range of temperatures.

Visualization: Solubility Determination Workflow

Caption: Workflow for determining this compound solubility.

Stability of this compound in Aqueous Solutions

The stability of biotin in aqueous solutions is paramount for its application and storage. Degradation can lead to a loss of biological activity and inaccurate experimental outcomes. The primary factors influencing its stability are pH, temperature, and the presence of oxidizing agents.

Key Factors Affecting Stability

-

pH: Biotin is most stable in moderately acidic to neutral solutions (pH 4-9). It becomes less stable in solutions with a pH above 9 and is also unstable in strong acids.

-

Temperature: Aqueous solutions of biotin are remarkably heat-stable in the neutral to moderately acidic pH range and can be sterilized by autoclaving at 100-121°C. The biotin-streptavidin complex is also noted to be stable against extremes of temperature. However, prolonged exposure to high temperatures outside the optimal pH range can accelerate degradation.

-

Oxidizing Agents: Biotin is susceptible to degradation by oxidizing agents, which can oxidize the sulfur atom in the thiophene (B33073) ring to form biotin sulfoxide and biotin sulfone.

-

Light: While the dry, solid form of biotin is photostable, extended exposure of aqueous solutions to light should be avoided as a general precaution for vitamin solutions.

Summary of Stability Data

| Condition | Effect on Biotin Stability | Reference |

| pH | ||

| Moderately Acidic to Neutral | Stable; moderately acidic and neutral solutions are stable for several months. | |

| Alkaline (pH > 9) | Less stable; susceptible to degradation. | |

| Strong Acids / Strong Bases | Unstable. | |

| Temperature | ||

| 100°C (in neutral/acidic soln) | Stable; solutions can be heat-sterilized. | |

| 2-8°C (Refrigerated) | Stock solutions are stable for at least one week. | |

| Room Temperature (in serum) | Stable for up to 4 hours. | |

| Other Factors | ||

| Oxidizing Agents | Unstable; leads to oxidation of the sulfur atom. | |

| Dry Powder Storage (4°C) | Stable for at least 12 months. |

Visualization: Factors Affecting this compound Stability

Caption: Key factors influencing the stability of this compound.

Protocols for Stability and Quantification

To assess the stability of this compound, a robust analytical method is required to accurately quantify its concentration over time under various storage conditions. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

General Protocol for a Stability Study

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired aqueous medium (e.g., water, phosphate-buffered saline at a specific pH).

-

Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store sets of these vials under different defined conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).

-

Time-Point Sampling: At designated time intervals (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve vials from each storage condition.

-

Sample Analysis: Analyze the concentration of biotin in each sample using a validated analytical method, such as HPLC-UV.

-

Data Evaluation: Compare the concentration at each time point to the initial (time 0) concentration to determine the percentage of biotin remaining and calculate the degradation rate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components in a mixture for identification and quantification. For biotin analysis, a reversed-phase HPLC method is commonly employed.

Methodology:

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be used to achieve optimal separation from any degradation products.

-

Detection: Biotin does not have a strong UV chromophore, so detection is often performed at low wavelengths, such as 190-210 nm.

-

Quantification: A calibration curve is generated using standards of known biotin concentrations. The concentration of biotin in the stability samples is determined by comparing their peak areas to the calibration curve.

Visualization: Stability Study Experimental Workflow

References

Biotin Sodium as a Coenzyme for Carboxylases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), a water-soluble B vitamin, is an indispensable coenzyme for a class of enzymes known as carboxylases. These enzymes play a pivotal role in a variety of critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. This technical guide provides a comprehensive overview of the function of biotin as a coenzyme, the structure and mechanism of biotin-dependent carboxylases, and the broader implications of biotin metabolism in health and disease. Detailed experimental protocols for studying carboxylase activity and protein biotinylation are provided, along with quantitative kinetic data for key enzymes. Furthermore, this guide includes visualizations of the biotin cycle, the enzymatic carboxylation mechanism, and associated signaling pathways to facilitate a deeper understanding of these fundamental biochemical processes.

Introduction: The Central Role of Biotin in Carboxylation

Biotin, also known as vitamin B7, serves as a covalently attached prosthetic group for five mammalian carboxylases:

-

Acetyl-CoA Carboxylase (ACC) : Exists in two isoforms, ACC1 and ACC2, which are crucial for fatty acid synthesis and oxidation.

-

Pyruvate (B1213749) Carboxylase (PC) : A key enzyme in gluconeogenesis and anaplerosis of the citric acid cycle.

-

Propionyl-CoA Carboxylase (PCC) : Essential for the metabolism of several amino acids and odd-chain fatty acids.

-

3-Methylcrotonyl-CoA Carboxylase (MCC) : Involved in the catabolism of the branched-chain amino acid leucine.

These enzymes catalyze the transfer of a carboxyl group to their respective substrates, a fundamental reaction in intermediary metabolism[1][2]. The covalent attachment of biotin to the apocarboxylase is a post-translational modification catalyzed by the enzyme holocarboxylase synthetase (HCS) , forming the active holocarboxylase[3]. Biotinidase, in turn, recycles biotin by cleaving it from degraded holocarboxylases[4].

Deficiencies in biotin or defects in the enzymes involved in its metabolism, such as HCS or biotinidase, can lead to multiple carboxylase deficiency, a serious metabolic disorder characterized by neurological and cutaneous abnormalities[3].

Structure and Mechanism of Biotin-Dependent Carboxylases

Biotin-dependent carboxylases are typically large, multi-domain proteins. They share a common structural organization, comprising three key functional domains:

-

Biotin Carboxylase (BC) Domain : This domain catalyzes the ATP-dependent carboxylation of the biotin cofactor.

-

Carboxyltransferase (CT) Domain : This domain transfers the activated carboxyl group from carboxybiotin to the specific substrate.

-

Biotin Carboxyl Carrier Protein (BCCP) Domain : This domain contains a conserved lysine (B10760008) residue to which biotin is covalently attached via an amide linkage.

The carboxylation reaction proceeds via a two-step mechanism:

-

Carboxylation of Biotin : In the BC domain, bicarbonate is activated by ATP to form carboxyphosphate. This intermediate then carboxylates the N1' atom of the biotin ring, forming carboxybiotin. This reaction is dependent on Mg2+ and ATP.

-

Transfer of the Carboxyl Group : The BCCP domain, with the attached carboxybiotin, translocates to the CT domain. Here, the carboxyl group is transferred from carboxybiotin to the specific acyl-CoA or pyruvate substrate.

Quantitative Data on Carboxylase Kinetics

The efficiency of biotin-dependent carboxylases can be described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity and is an inverse measure of the enzyme's affinity for its substrate. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Enzyme | Organism/Tissue | Substrate | Km Value | Vmax Value | Reference(s) |

| Holocarboxylase Synthetase | Human Fibroblasts (Normal) | Biotin | 1.0–12 nM | 618 fmol/mg protein/h | |

| Human Fibroblasts (Mutant) | Biotin | 163.7 nM | 1511 fmol/mg protein/h | ||

| Propionyl-CoA Carboxylase | Experimental Conditions | Bicarbonate | 3.0 mM | Not specified | |

| Experimental Conditions | ATP | ≥ 3 mM (concentration required) | Not specified | ||

| Experimental Conditions | Propionyl-CoA | 0.29 mM | Not specified | ||

| 3-Methylcrotonyl-CoA Carboxylase | Zea mays (Maize) Leaves | 3-Methylcrotonyl-CoA | 11 µM | 200-600 nmol/min/mg protein | |

| Zea mays (Maize) Leaves | ATP | 20 µM | 200-600 nmol/min/mg protein | ||

| Zea mays (Maize) Leaves | HCO3- | 0.8 mM | 200-600 nmol/min/mg protein | ||

| Acetyl-CoA Carboxylase | Not specified | Biotin | Data not found in searched literature | Data not found in searched literature | - |

Experimental Protocols

Carboxylase Activity Assays

This assay couples the production of malonyl-CoA by ACC to its reduction by a malonyl-CoA reductase, with the concomitant oxidation of NADPH, which can be monitored spectrophotometrically.

Materials:

-

MOPS buffer (pH 7.8)

-

MgCl2

-

NADPH

-

ATP

-

KHCO3

-

Purified Malonyl-CoA Reductase

-

Acetyl-CoA

-

UV-Vis Spectrophotometer and cuvettes

-

Cell extract or purified ACC enzyme

Procedure:

-

Prepare a reaction mixture in a UV cuvette containing:

-

MOPS buffer (to final volume of 300 µl)

-

6.67 mM MgCl2

-

400 µM NADPH

-

3.33 mM ATP

-

50 mM KHCO3

-

130 µg/ml purified Malonyl-CoA Reductase

-

A specific amount of cell extract or purified ACC protein.

-

-

Incubate the mixture and measure the background rate of NADPH oxidation by monitoring the decrease in absorbance at 365 nm over time.

-

Initiate the ACC-catalyzed reaction by adding 2 mM Acetyl-CoA and mix quickly.

-

Continue to measure the absorbance at 365 nm to determine the kinetic slope.

-

Subtract the background slope from the reaction slope to obtain the net rate of NADPH oxidation, which is proportional to the ACC activity.

-

Calculate the specific activity of ACC (e.g., in µmol/min/mg of protein).

This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into the respective carboxylated products.

Materials:

-

[¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)

-

Tris-HCl buffer

-

ATP

-

MgCl₂

-

Propionyl-CoA (for PCC assay) or 3-Methylcrotonyl-CoA (for MCC assay)

-

Trichloroacetic acid (TCA)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Cell lysate (e.g., from fibroblasts or leukocytes)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and the specific substrate (propionyl-CoA or 3-methylcrotonyl-CoA).

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding [¹⁴C]NaHCO₃.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding TCA. This step also serves to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant, containing the radiolabeled product, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of the [¹⁴C]NaHCO₃, the incubation time, and the protein concentration of the cell lysate.

Detection of Biotinylated Proteins by Western Blot

This protocol outlines the detection of biotinylated proteins, such as holocarboxylases, using a streptavidin-HRP conjugate.

Materials:

-

SDS-PAGE apparatus and reagents

-

Electrotransfer apparatus and reagents (e.g., PVDF or nitrocellulose membrane)

-

Tris-buffered saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system (e.g., X-ray film or CCD camera)

-

Protein extract containing biotinylated proteins

Procedure:

-

Protein Separation: Separate the proteins in the extract by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation to prevent non-specific binding of the detection reagent.

-

Streptavidin-HRP Incubation: Wash the membrane with TBST and then incubate it with a diluted solution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane extensively with TBST to remove unbound streptavidin-HRP.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Expose the membrane to X-ray film or capture the signal using a CCD camera-based imaging system to visualize the biotinylated proteins.

Visualizing Biotin-Dependent Pathways

The Biotin Cycle

The biotin cycle illustrates the covalent attachment of biotin to apocarboxylases to form active holocarboxylases, and the subsequent recycling of biotin from degraded enzymes.

Caption: The Biotin Cycle showing activation and recycling of biotin.

Two-Step Mechanism of Biotin-Dependent Carboxylation

This diagram illustrates the general two-step reaction mechanism common to all biotin-dependent carboxylases.

Caption: The two-step mechanism of biotin-dependent carboxylation.

Biotin-Related Signaling Pathway

Biotin and its metabolites can influence gene expression through various signaling pathways. This diagram depicts a simplified pathway involving biotinyl-AMP.

Caption: A simplified signaling pathway involving biotinyl-AMP.

Conclusion

Biotin's role as a coenzyme for carboxylases is fundamental to cellular metabolism. Understanding the structure, function, and regulation of these enzymes is critical for researchers in biochemistry, nutrition, and drug development. The provided kinetic data, detailed experimental protocols, and pathway visualizations offer a valuable resource for professionals seeking to investigate the intricate world of biotin-dependent carboxylation. Further research into the specific kinetics of all carboxylases and the complex signaling networks influenced by biotin will continue to illuminate its multifaceted role in human health and disease.

References

- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 2. Holocarboxylase Synthetase Deficiency: Clinical, Biochemical and Molecular Findings in Five Malaysian Patients Including a Newborn Presenting as Collodion Baby - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 4. bpsbioscience.com [bpsbioscience.com]

The Pivotal Role of Biotin in Cellular Metabolism: A Technical Guide to its Function in Fatty Acid Synthesis and Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), a water-soluble B vitamin, functions as an indispensable covalent cofactor for a class of enzymes known as carboxylases. These enzymes play a critical role in a variety of metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. This technical guide provides an in-depth examination of the function of biotin in fatty acid synthesis and gluconeogenesis, with a focus on the two key biotin-dependent enzymes: acetyl-CoA carboxylase (ACC) and pyruvate (B1213749) carboxylase (PC). We will delve into the molecular mechanisms, kinetic properties, and regulatory networks governing these enzymes. Furthermore, this guide presents detailed experimental protocols for the assessment of carboxylase activity and summarizes key quantitative data to facilitate a comprehensive understanding of biotin's metabolic significance.

Introduction to Biotin and its Role as a Coenzyme

Biotin, also known as vitamin B7, is crucial for the catalytic activity of five mammalian carboxylases: acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), and methylcrotonyl-CoA carboxylase (MCC). Biotin is covalently attached to a specific lysine (B10760008) residue within the apoenzyme by the enzyme holocarboxylase synthetase, forming the active holoenzyme.[1] This bond creates a long, flexible arm that allows the biotin prosthetic group to shuttle a carboxyl group between two distinct active sites within the carboxylase enzyme: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[2]

The general mechanism of biotin-dependent carboxylation is a two-step process:

-

Carboxylation of Biotin: In the BC domain, bicarbonate is activated by ATP to form carboxyphosphate, which then carboxylates the N1 atom of the biotin ring. This reaction is dependent on MgATP.[2]

-

Transfer of the Carboxyl Group: The carboxylated biotin then translocates to the CT domain, where the activated carboxyl group is transferred to a specific substrate.[2]

This guide will focus on the roles of ACC in fatty acid synthesis and PC in gluconeogenesis, two central pathways in cellular energy metabolism.

Biotin in Fatty Acid Synthesis: The Role of Acetyl-CoA Carboxylase (ACC)

The synthesis of fatty acids is a fundamental anabolic process, and its initial and rate-limiting step is catalyzed by acetyl-CoA carboxylase (ACC).[3] ACC is responsible for the carboxylation of acetyl-CoA to produce malonyl-CoA, the donor of two-carbon units for fatty acid elongation.[3][4] In mammals, two major isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a role in regulating fatty acid oxidation.[5]

The ACC-Catalyzed Reaction and its Significance

The reaction catalyzed by ACC is as follows:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

Biotin is an essential cofactor for this reaction.[[“]] Biotin deficiency leads to a significant reduction in ACC activity, resulting in decreased rates of fatty acid synthesis.[[“]][7] This has been demonstrated in various animal models, where biotin deficiency is associated with reduced lipogenesis and altered fatty acid profiles.[7]

Regulation of Acetyl-CoA Carboxylase

The activity of ACC is tightly regulated to meet the cell's metabolic needs. This regulation occurs through multiple mechanisms:

-

Allosteric Regulation: Citrate (B86180), a key intermediate in the citric acid cycle, is a potent allosteric activator of ACC.[3] High levels of citrate signal an abundance of acetyl-CoA and ATP, promoting the polymerization of ACC into its active form and stimulating fatty acid synthesis. Conversely, long-chain fatty acyl-CoAs act as feedback inhibitors.

-

Phosphorylation: ACC is a key target of AMP-activated protein kinase (AMPK), a cellular energy sensor.[5][8] When cellular AMP levels are high (indicating low energy status), AMPK phosphorylates and inactivates ACC, thereby inhibiting the energy-consuming process of fatty acid synthesis.[5][9]

-

Transcriptional Regulation: The expression of ACC genes is controlled by key transcription factors, including sterol regulatory element-binding protein-1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP).[1][10][11][12][13] Insulin (B600854) and high glucose levels stimulate the expression of these transcription factors, leading to increased synthesis of ACC and other lipogenic enzymes.[1][12][13]

dot

Caption: Regulation of Acetyl-CoA Carboxylase (ACC) activity.

Biotin in Gluconeogenesis: The Role of Pyruvate Carboxylase (PC)

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting.[14] Pyruvate carboxylase (PC) is a key anaplerotic and gluconeogenic enzyme that catalyzes the first committed step in this pathway: the carboxylation of pyruvate to oxaloacetate.[14] This reaction occurs in the mitochondria of liver and kidney cells.[14]

The PC-Catalyzed Reaction and its Significance

The reaction catalyzed by PC is as follows:

Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi

As with ACC, biotin is an essential cofactor for PC.[14] Biotin deficiency impairs PC activity, leading to a reduced capacity for gluconeogenesis, which can result in hypoglycemia during fasting.[14] Studies have shown that biotin deficiency can affect both the synthesis and degradation of PC, leading to a decrease in the total amount of the enzyme.[15]

Regulation of Pyruvate Carboxylase

The activity of PC is primarily regulated by:

-

Allosteric Regulation: Acetyl-CoA is a potent allosteric activator of PC.[8] During fasting, increased fatty acid oxidation leads to an accumulation of acetyl-CoA, which activates PC and directs pyruvate towards gluconeogenesis.[14]

-

Transcriptional Regulation: The expression of the PC gene is regulated by hormones such as glucagon (B607659) and glucocorticoids, which are elevated during fasting.[16] These hormones stimulate the transcription of the PC gene through the action of transcription factors like cAMP response element-binding protein (CREB) and the coactivator PGC-1α.[16][17][18][19]

dot

Caption: Regulation of Pyruvate Carboxylase (PC) activity.

Quantitative Data on Biotin-Dependent Carboxylases

The following tables summarize key quantitative data for ACC and PC from various sources. These values can vary depending on the species, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Acetyl-CoA Carboxylase (ACC)

| Substrate | Organism/Tissue | Km | Vmax | Reference |

| Acetyl-CoA | Rat Liver | 0.4 mM | - | [20] |

| Acetyl-CoA (CoA-activated) | Rat Liver | 4 µM | - | [20] |

| Acetyl-CoA | C. elegans | 13.5 µM | 0.11 µmol/min/mg | [21] |

| ATP | Rat Liver | - | - | [3] |

| Bicarbonate | - | - | - | - |

Table 2: Kinetic Parameters of Pyruvate Carboxylase (PC)

| Substrate | Organism/Tissue | Km | Vmax | Reference |

| Pyruvate | Rhizobium etli | - | - | [15] |

| Pyruvate | Bacillus thermodenitrificans | 0.28 ± 0.03 mM | 24.4 ± 0.74 min⁻¹ | [2] |

| ATP | Bacillus thermodenitrificans | 1.01 ± 0.09 mM | 51.9 ± 3.2 min⁻¹ | [2] |

| Bicarbonate | Bacillus thermodenitrificans | 22.1 ± 1.9 mM | 29.0 ± 0.9 min⁻¹ | [2] |

| Biotin | Bacillus thermodenitrificans | 23.2 ± 1.4 µM | 28.3 ± 0.6 min⁻¹ | [2] |

Table 3: Effects of Biotin Status on Carboxylase Activity and Metabolic Pathways

| Condition | Enzyme/Pathway | Effect | Organism/Model | Reference |

| Biotin Deficiency | Acetyl-CoA Carboxylase | Decreased activity | Chicks | [7] |

| Biotin Deficiency | Lipogenesis | Decreased rate | Chicks | [7][21] |

| Biotin Deficiency | Gluconeogenesis | Depressed rate | Chicks | [21] |

| Biotin Deficiency | Pyruvate Carboxylase | Decreased synthesis, increased degradation | Rat Hepatocytes | [15] |

| Biotin Supplementation | ACC, PC, PCC | Increased activity | Human Lymphocytes | [3][22][23] |

Experimental Protocols

Assay for Pyruvate Carboxylase Activity (Spectrophotometric Coupled Assay)

This protocol describes a continuous spectrophotometric assay for PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase.[20][24][25]

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl₂ (10 mM)

-

ATP (5 mM)

-

Sodium Pyruvate (20 mM)

-

Sodium Bicarbonate (50 mM)

-

NADH (0.2 mM)

-

Malate Dehydrogenase (10 units/mL)

-

Cell or tissue extract containing Pyruvate Carboxylase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl buffer, MgCl₂, ATP, sodium pyruvate, sodium bicarbonate, and NADH.

-

Add malate dehydrogenase to the reaction cocktail.

-

Equilibrate the reaction cocktail to the desired temperature (e.g., 37°C) in a cuvette.

-

Initiate the reaction by adding the cell or tissue extract to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the PC activity. One unit of PC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute.

dot

Caption: Workflow for the spectrophotometric assay of Pyruvate Carboxylase.

Assay for Acetyl-CoA Carboxylase Activity (¹⁴C-Bicarbonate Fixation Assay)

This is a highly sensitive radioactive assay that directly measures the incorporation of ¹⁴C from labeled bicarbonate into an acid-stable product, malonyl-CoA.[26][27][28]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

ATP (5 mM)

-

Acetyl-CoA (0.5 mM)

-

NaH¹⁴CO₃ (specific activity ~50 mCi/mmol)

-

Citrate (20 mM)

-

Dithiothreitol (DTT) (2 mM)

-

Bovine Serum Albumin (BSA) (1 mg/mL)

-

Cell or tissue extract containing Acetyl-CoA Carboxylase

-

Perchloric acid (6%)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, acetyl-CoA, citrate, DTT, and BSA.

-

Pre-incubate the cell or tissue extract with the reaction mixture at 37°C for 5-10 minutes to activate the enzyme.

-

Initiate the reaction by adding NaH¹⁴CO₃.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding cold perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness to remove unreacted ¹⁴CO₂.

-

Resuspend the residue in water and transfer to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated ¹⁴C is proportional to the ACC activity.

References

- 1. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Effects of biotin on pyruvate carboxylase, acetyl-CoA carboxylase, propionyl-CoA carboxylase, and markers for glucose and lipid homeostasis in type 2 diabetic patients and nondiabetic subjects. | Semantic Scholar [semanticscholar.org]

- 4. Effects of biotin deficiency on serum fatty acid composition: evidence for abnormalities in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. consensus.app [consensus.app]

- 7. Biotin effects on fatty acid synthesis in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue [frontiersin.org]

- 11. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Contribution of de novo fatty acid synthesis to hepatic steatosis and insulin resistance: lessons from genetically engineered mice [jci.org]

- 13. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]

- 14. droracle.ai [droracle.ai]

- 15. Biotin deficiency affects both synthesis and degradation of pyruvate carboxylase in rat primary hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CREB and FoxO1: two transcription factors for the regulation of hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CREB regulates hepatic gluconeogenesis through the coactivator PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 21. The effect of biotin deficiency and dietary protein content on lipogenesis, gluconeogenesis and related enzyme activities in chick liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of biotin on pyruvate carboxylase, acetyl-CoA carboxylase, propionyl-CoA carboxylase, and markers for glucose and lipid homeostasis in type 2 diabetic patients and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 25. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assay of the Carboxylase Activity of Rubisco from Chlamydomonas reinhardtii [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. protocols.io [protocols.io]

The Discovery and History of Biotin and Its Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of biotin (B1667282) (also known as Vitamin H or Vitamin B7) and its sodium salt. It details the key scientific milestones, experimental methodologies, and quantitative data that have shaped our understanding of this essential vitamin.

Executive Summary

The journey to understanding biotin was a multi-decade endeavor, beginning with the observation of a curious dietary ailment and culminating in the elucidation of a vital coenzyme's structure and function. Early research in the 1910s and 1920s identified a toxic effect associated with the consumption of raw egg whites, termed "egg-white injury." This phenomenon was later linked to a deficiency in a then-unknown nutrient. Through the diligent work of several key scientists in the 1930s and 1940s, this nutrient was isolated from various sources, given different names such as "vitamin H" and "biotin," and eventually identified as a single, crucial substance. Its structure was determined, and its role as a coenzyme in vital metabolic carboxylation reactions was established. The development of biotin's sodium salt was a subsequent practical advancement, aimed at improving its solubility for research and potential therapeutic applications.

The Discovery of Biotin: A Chronological History

The discovery of biotin is a story of independent observations converging on a single molecule.

-

1916: W.G. Bateman first observed that a diet high in raw egg whites caused toxic symptoms in various animals, including dogs, cats, and rabbits.[1][2]

-

1927: Margarete Boas and Helen Parsons conducted experiments that further characterized "egg-white injury." They found that rats fed a diet with large amounts of raw egg white as the sole protein source developed dermatitis, hair loss, and loss of muscular coordination.[1][2]

-

1935-1936: Fritz Kögl and Benno Tönnis successfully isolated a crystalline substance from egg yolk which they named "biotin," derived from the Greek word "bios" (life), recognizing it as a potent yeast growth factor.[3]

-

1939: Paul György, who had been investigating egg-white injury since 1933, isolated a curative factor from liver, which he named "vitamin H" (the "H" standing for the German word "Haut," meaning skin).[2][4]

-

1940: Through collaborative efforts, it was definitively established that "vitamin H," "biotin," and another growth factor known as "co-enzyme R" were, in fact, the same compound.[1] The name "biotin" was officially adopted.

-

1941: Paul György and his colleagues demonstrated that egg-white injury was caused by the binding of biotin by a protein in raw egg white, which they named "avidin."[1]

-

1942: The chemical structure of biotin was elucidated by Vincent du Vigneaud and his team at Cornell University.[5][6]

Physicochemical Properties

Quantitative data for biotin and its sodium salt are summarized below.

Table 1: Physicochemical Properties of Biotin and Biotin Sodium Salt

| Property | Biotin | This compound Salt |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₅N₂NaO₃S |

| Molecular Weight | 244.31 g/mol | 266.29 g/mol |

| Appearance | White crystalline needles | White powder |

| Melting Point | 232-233 °C (decomposes) | Not clearly defined (decomposes) |

| Solubility in Water | 22 mg/100 mL | Highly soluble |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

Sources: PubChem, BenchChem

Key Experiments in the Discovery of Biotin

The following sections outline the methodologies of pivotal experiments in the history of biotin research.

The "Egg-White Injury" Experiments (c. 1927-1941)

These experiments were crucial in identifying the existence of a dietary factor that would later be known as biotin.

Objective: To induce and study the pathological condition resulting from a diet rich in raw egg whites and to identify a curative factor.

General Protocol (Reconstructed from historical accounts):

-

Animal Model: Young rats were typically used.

-

Dietary Regimen:

-

Control Group: Fed a balanced diet containing essential nutrients.

-

Experimental Group: Fed a diet where the primary or sole source of protein was raw egg white. Other essential dietary components like carbohydrates, fats, salts, and other known vitamins were provided.

-

-

Observation: The experimental group was monitored for the development of characteristic symptoms, including:

-

Dermatitis (skin lesions)

-

Alopecia (hair loss)

-

Neuromuscular dysfunction ("spectacled eye" condition)

-

-

Identification of a Curative Factor:

-

Various foodstuffs were added to the diet of the afflicted animals to identify substances that could reverse the symptoms.

-

Liver and yeast were found to be particularly effective in curing the "egg-white injury."

-

-

Isolation of the Active Principle: This involved fractionation and purification of the active extracts from liver and yeast, leading to the isolation of "vitamin H."

Isolation of Biotin from Egg Yolk (Kögl and Tönnis, 1936)

This was the first successful isolation of crystalline biotin.

Objective: To isolate the yeast growth-promoting factor from egg yolk.

General Protocol (Reconstructed from historical accounts):

-

Starting Material: A large quantity of dried egg yolk (e.g., 250 kg).

-

Initial Extraction: The dried yolk was likely subjected to solvent extraction to separate lipids and other components.

-

Fractionation: The extract was subjected to a series of chemical fractionation steps, likely involving precipitation and chromatography, to progressively enrich the active compound.

-

Crystallization: The highly purified fraction was crystallized to yield a small amount of pure biotin (e.g., 1.1 mg).

-

Bioassay: At each stage of purification, the potency of the fractions was tested using a microbiological assay based on the growth of yeast, for which biotin is an essential nutrient.

Structure Elucidation of Biotin (du Vigneaud, 1942)

The determination of biotin's chemical structure was a landmark achievement.[5][6]

Objective: To determine the precise chemical structure of biotin.

Methodology (Reconstructed from historical accounts):

-

Degradative Chemistry: The isolated biotin was subjected to a series of chemical degradation reactions to break it down into smaller, identifiable fragments.

-

Analysis of Fragments: The chemical structures of these smaller fragments were determined using the analytical techniques available at the time, such as elemental analysis and classical organic reactions.

-

Structural Reconstruction: By piecing together the structures of the fragments, du Vigneaud and his team were able to deduce the overall structure of the biotin molecule, including its two fused rings and valeric acid side chain.

-

Confirmation by Synthesis: The proposed structure was ultimately confirmed by the total chemical synthesis of biotin, which was accomplished a few years later.

Biotin's Sodium Salt: A Practical Advancement

The history of biotin's sodium salt is not one of a distinct discovery but rather a logical chemical development to enhance the utility of biotin in research and other applications. Biotin itself has low water solubility, which can be a limitation in preparing aqueous solutions for cell culture, enzymatic assays, and potential pharmaceutical formulations.

Preparation: The sodium salt of biotin is readily prepared by neutralizing biotin with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH), in an aqueous solution.

Advantages: The primary advantage of the sodium salt is its significantly higher water solubility compared to the free acid form of biotin.[7] This allows for the preparation of concentrated stock solutions for a wide range of biological and chemical applications.

Visualizing the Discovery and Function of Biotin

The following diagrams, generated using the DOT language, illustrate key aspects of biotin's history and biological role.

Timeline of Biotin Discovery

Caption: A timeline of key milestones in the discovery of biotin.

Experimental Workflow for "Egg-White Injury" Studies

References

- 1. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 2. Biotin - Molecule of the Month - August 2021 (HTML version) [chm.bris.ac.uk]

- 3. acs.org [acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. THE STRUCTURE OF BIOTIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into Biotin Sodium Symport: Mechanisms of Cellular Entry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Organization]

Abstract

Biotin (B1667282), or vitamin B7, is an indispensable water-soluble micronutrient critical for a range of metabolic processes in mammalian cells, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. As mammals are incapable of de novo biotin synthesis, they rely entirely on dietary uptake and absorption. The cellular assimilation of biotin is a meticulously orchestrated process, primarily mediated by a specialized, sodium-dependent transport system. This technical guide provides a comprehensive overview of the molecular mechanisms governing biotin sodium transport in mammalian cells. It delves into the key transporters, their kinetic properties, regulatory pathways, and the experimental methodologies employed to elucidate these processes. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed insights into the fundamental biology of biotin transport and its potential as a target for therapeutic intervention.

Core Mechanisms of Biotin Uptake

The transport of biotin across the plasma membrane of mammalian cells is predominantly an active, carrier-mediated process. This ensures efficient uptake against a concentration gradient, a crucial feature for a vitamin required in micromolar to nanomolar concentrations. Two primary transport systems have been identified to play a role in biotin uptake:

-

The Sodium-Dependent Multivitamin Transporter (SMVT): The principal pathway for biotin entry into most mammalian cells is facilitated by the Sodium-dependent Multivitamin Transporter (SMVT), also known as Solute Carrier Family 5 Member 6 (SLC5A6).[1][2][3][4] SMVT is a high-capacity, low-affinity transporter that utilizes the electrochemical sodium gradient to drive the uphill transport of biotin into the cell.[4] Beyond biotin, SMVT also transports other essential micronutrients, including pantothenic acid (vitamin B5) and lipoic acid.[1][2][4] This transporter is widely expressed in various tissues, including the intestine, liver, kidney, placenta, and brain, underscoring its critical role in systemic biotin homeostasis.[1][2] The transport process is electrogenic, with a stoichiometry of 2 Na⁺ ions co-transported with one molecule of biotin.[4]

-

The Monocarboxylate Transporter 1 (MCT1): In certain specialized cell types, such as peripheral blood mononuclear cells (PBMCs) and other lymphoid cells, an alternative high-affinity transport system for biotin has been described, which is mediated by the Monocarboxylate Transporter 1 (MCT1), also known as Solute Carrier Family 16 Member 1 (SLC16A1).[5] Unlike SMVT, MCT1 is a proton-coupled transporter.[5] This high-affinity system may be particularly important for ensuring adequate biotin supply to immune cells, where biotin plays a role in immune function and inflammation.[3]

Quantitative Analysis of Biotin Transport Kinetics

The efficiency and affinity of biotin transporters are characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters vary depending on the cell type and the specific transporter involved.

Table 1: Kinetic Parameters of the Sodium-Dependent Multivitamin Transporter (SMVT) for Biotin

| Cell Line/Tissue | Species | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Citation(s) |

| Human Corneal Epithelial Cells (HCEC) | Human | 296.2 ± 25.9 | 77.2 ± 2.2 | [6] |

| Human Retinal Pigment Epithelial Cells (D407) | Human | 863.8 ± 66.9 | 308.3 ± 10.7 | [6] |

| Human Breast Cancer Cells (T47D) | Human | 9.24 | 27.34 | [3] |

| Human Normal Mammary Epithelial Cells (MCF-12A) | Human | 53.10 | - | [3] |

Table 2: Kinetic Parameters of the Monocarboxylate Transporter 1 (MCT1) for Biotin

| Cell Line/Tissue | Species | Apparent Km (nM) | Citation(s) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | 2.6 ± 0.4 | [7] |

Regulatory Control of Biotin Transport

The cellular uptake of biotin is a tightly regulated process, ensuring that intracellular biotin concentrations are maintained within a narrow physiological range. This regulation occurs at both the transcriptional and post-translational levels and involves intricate signaling pathways.

Transcriptional Regulation by Biotin Availability

A key regulatory mechanism is the adaptive response of the SMVT system to changes in extracellular biotin levels.

-

Biotin Deficiency: In states of biotin deficiency, the expression of the SLC5A6 gene is upregulated, leading to an increased number of SMVT proteins on the cell surface.[8] This compensatory mechanism enhances the cell's capacity to scavenge for available biotin. This transcriptional upregulation has been shown to be mediated by transcription factors such as Kruppel-like factor 4 (KLF4).

-

Biotin Sufficiency/Excess: Conversely, when biotin is abundant, the transcription of the SLC5A6 gene is downregulated, preventing excessive intracellular accumulation of the vitamin.

Post-Translational Regulation by Signaling Pathways

The activity of the SMVT transporter is also subject to rapid, short-term regulation through post-translational modifications orchestrated by intracellular signaling cascades.

-

Protein Kinase C (PKC) Pathway: Activation of the Protein Kinase C (PKC) pathway has been shown to modulate biotin uptake. Studies have indicated that PKC can influence the function of SMVT, potentially through direct phosphorylation of the transporter or associated regulatory proteins.[9] The human SMVT protein contains a putative PKC phosphorylation site at Threonine 286, which is implicated in this regulatory process.[9]

-

Ca²⁺/Calmodulin-Mediated Pathway: The intracellular second messenger, calcium (Ca²⁺), and its downstream effector, calmodulin (CaM), also play a role in regulating biotin transport.[9] Changes in intracellular Ca²⁺ levels can influence the activity of Ca²⁺/calmodulin-dependent protein kinases, which in turn can modulate SMVT function.

Experimental Protocols for Studying Biotin Transport

The elucidation of biotin transport mechanisms relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Radiolabeled Biotin Uptake Assay

This is the gold-standard method for quantifying the transport of biotin into cultured cells.

Objective: To measure the rate of biotin uptake into mammalian cells.

Materials:

-

Cultured mammalian cells grown on 24-well plates.

-

[³H]-Biotin (radiolabeled biotin).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Ice-cold Phosphate Buffered Saline (PBS).

-

Cell Lysis Buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to near confluence.

-

Pre-incubation: On the day of the experiment, aspirate the growth medium and wash the cells twice with 1 mL of pre-warmed Assay Buffer. Add 0.5 mL of Assay Buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

-

Initiation of Uptake: To initiate the uptake, add a known concentration of [³H]-biotin (mixed with unlabeled biotin to achieve the desired final concentration) to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 3, 5, 10, 15 minutes). To determine the initial linear rate of uptake, it is crucial to use short incubation times.

-

Termination of Uptake: To stop the transport process, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove any non-internalized radiolabel.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

-

Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).

Western Blotting for SMVT Protein Expression

This technique is used to detect and quantify the amount of SMVT protein in cell or tissue lysates.

Objective: To determine the relative expression levels of SMVT protein.

Materials:

-

Cell or tissue lysates.

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels.

-

Transfer apparatus (wet or semi-dry).

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody specific for SMVT.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SMVT antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for SLC5A6 mRNA Expression

RT-qPCR is a sensitive method to measure the abundance of SLC5A6 mRNA transcripts.

Objective: To quantify the relative expression levels of SLC5A6 mRNA.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primers specific for SLC5A6 and a reference gene (e.g., ACTB or GAPDH).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, ensuring high purity and integrity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-